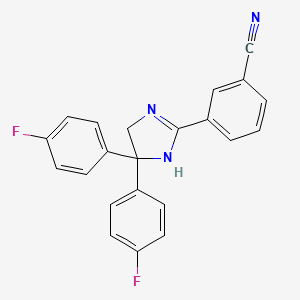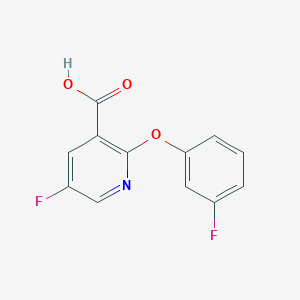![molecular formula C29H41FN2O4Si B8467738 methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate](/img/structure/B8467738.png)
methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate
Vue d'ensemble
Description
methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate is a complex organic compound that features a combination of functional groups, including a piperidine ring, a fluoro-substituted benzoyl group, and a tert-butyl(dimethyl)silyl-protected hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Fluoro-Benzoyl Group: The fluoro-substituted benzoyl group is introduced via a Friedel-Crafts acylation reaction.
Protection of the Hydroxymethyl Group: The hydroxymethyl group is protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Coupling Reactions: The intermediate compounds are coupled together under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro-substituted benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected intermediates.
Applications De Recherche Scientifique
methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of piperidine derivatives with biological targets.
Material Science: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The piperidine ring and fluoro-substituted benzoyl group are likely to play key roles in binding to these targets, potentially affecting biological pathways related to signal transduction, enzyme inhibition, or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoro-substituted benzoyl group and the tert-butyl(dimethyl)silyl-protected hydroxymethyl group distinguishes it from other similar compounds, potentially offering unique reactivity and biological activity.
Propriétés
Formule moléculaire |
C29H41FN2O4Si |
|---|---|
Poids moléculaire |
528.7 g/mol |
Nom IUPAC |
methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate |
InChI |
InChI=1S/C29H41FN2O4Si/c1-19-14-22(28(34)35-6)15-20(2)26(19)31-27(33)24-16-23(11-12-25(24)30)32-13-9-10-21(17-32)18-36-37(7,8)29(3,4)5/h11-12,14-16,21H,9-10,13,17-18H2,1-8H3,(H,31,33) |
Clé InChI |
DCIRIFPXGSFJRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1NC(=O)C2=C(C=CC(=C2)N3CCCC(C3)CO[Si](C)(C)C(C)(C)C)F)C)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate](/img/structure/B8467657.png)


![Carbamic acid,[2-amino-4-methyl-5-[methyl(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8467678.png)
![[4-(3-Methoxy-phenyl)-piperazin-1-yl]acetonitrile](/img/structure/B8467686.png)









